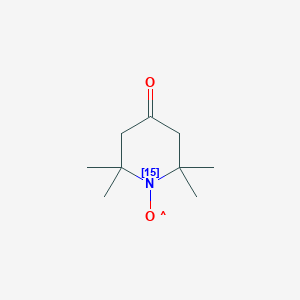

4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl

Descripción general

Descripción

4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl is a stable nitroxyl radical compound. It is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is widely used in various chemical and biological applications due to its stability and reactivity with reactive oxygen species (ROS) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl can be synthesized through the oxidation of 2,2,6,6-tetramethyl-4-piperidone (4-oxo-TMP) using singlet oxygen (1 O2) in aqueous suspensions . The reaction typically involves the irradiation of titanium dioxide (TiO2) in the presence of 4-oxo-TMP to form the stable paramagnetic product .

Industrial Production Methods

Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl undergoes various types of chemical reactions, including:

Oxidation: Reacts with reactive oxygen species (ROS) to form different oxidation products.

Reduction: Can be reduced to its corresponding hydroxylamine derivative.

Substitution: Participates in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Singlet oxygen (1 O2), titanium dioxide (TiO2) as a catalyst.

Reduction: Common reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Various oxidized derivatives depending on the ROS involved.

Reduction: Hydroxylamine derivative.

Substitution: Substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl has a wide range of applications in scientific research:

Chemistry: Used as a spin trap in electron paramagnetic resonance (EPR) studies to detect and quantify free radicals.

Biology: Employed in biological studies to monitor ROS production and oxidative stress.

Industry: Utilized in the development of redox-active materials for lithium secondary batteries.

Mecanismo De Acción

The compound exerts its effects primarily through its stable nitroxyl radical, which can interact with ROS. This interaction leads to the formation of various oxidation products, which can be monitored using EPR spectroscopy . The molecular targets include ROS and other reactive species, and the pathways involved are related to oxidative stress and redox biology .

Comparación Con Compuestos Similares

Similar Compounds

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used stable nitroxyl radical with similar applications.

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another derivative of TEMPO with hydroxyl functionality.

Uniqueness

4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl is unique due to its specific isotopic labeling with nitrogen-15, which makes it particularly useful in NMR spectroscopy and other isotopic studies . This isotopic labeling provides additional insights into the compound’s behavior and interactions in various chemical and biological systems .

Actividad Biológica

4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl, often referred to as TEMPONE, is a stable nitroxyl radical compound derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Its unique structure includes a nitrogen isotope (15N), which enhances its utility in various biological and chemical applications. This article aims to explore the biological activity of TEMPONE, emphasizing its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interaction

The primary biological target of TEMPONE is reactive oxygen species (ROS). The compound acts as a scavenger for these radicals, thereby mitigating oxidative stress within biological systems. This interaction is crucial as oxidative stress is implicated in numerous pathologies, including neurodegenerative diseases and cancer.

Mode of Action

TEMPONE interacts with ROS through a series of redox reactions. By donating an electron to ROS, it transforms into its reduced form while neutralizing the harmful effects of these reactive species. This process not only reduces oxidative damage but also contributes to cellular homeostasis .

Biochemical Pathways

The compound influences several biochemical pathways associated with oxidative stress. It plays a vital role in:

- Reducing oxidative damage : By scavenging ROS, TEMPONE helps maintain cellular integrity.

- Modulating signaling pathways : The reduction in oxidative stress can influence various signaling cascades involved in cell survival and apoptosis.

TEMPONE exhibits several noteworthy biochemical properties:

- Stability : It is a stable radical under physiological conditions, making it suitable for in vivo studies.

- Cellular Permeability : The compound has high permeability across cell membranes, leading to effective distribution in tissues.

- Oxidation and Reduction Reactions : TEMPONE can undergo oxidation and reduction processes that are essential for its functionality in biological systems .

Case Studies

- Oxidative Stress Mitigation in Neurodegeneration : In a study involving animal models of neurodegenerative diseases, TEMPONE administration resulted in significant reductions in markers of oxidative stress and improved cognitive function. This suggests its potential as a therapeutic agent for conditions like Alzheimer’s disease .

- Cancer Therapeutics : Research has indicated that TEMPONE can enhance the efficacy of certain chemotherapeutic agents by reducing oxidative stress within tumor cells. This dual action may lead to improved patient outcomes in cancer therapy .

Data Table: Summary of Biological Activities

Applications

TEMPONE's unique properties make it valuable across various fields:

- Chemical Research : Used as a spin trap in electron paramagnetic resonance (EPR) studies to detect free radicals.

- Biological Studies : Employed to monitor ROS production and assess oxidative stress levels.

- Medical Applications : Investigated for potential therapeutic roles in managing diseases characterized by oxidative stress .

Propiedades

InChI |

InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/i10+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGDRFHJFJRSFY-DETAZLGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1[O])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)CC([15N]1[O])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745838 | |

| Record name | [2,2,6,6-Tetramethyl-4-oxo(~15~N)piperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80404-14-4 | |

| Record name | [2,2,6,6-Tetramethyl-4-oxo(~15~N)piperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.